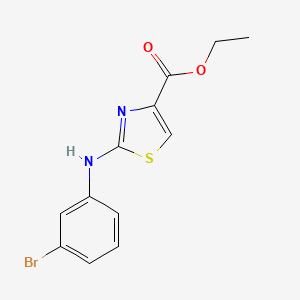![molecular formula C9H16O3 B2397914 2-[1-(Methoxymethyl)cyclopentyl]acetic acid CAS No. 1889645-27-5](/img/structure/B2397914.png)
2-[1-(Methoxymethyl)cyclopentyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Methoxymethyl)cyclopentyl]acetic acid is an organic compound with the molecular formula C9H16O3 It features a cyclopentane ring substituted with a methoxymethyl group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methoxymethyl)cyclopentyl]acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with methoxymethyl chloride in the presence of a base such as sodium hydride to form 1-(Methoxymethyl)cyclopentanol. This intermediate is then oxidized to 1-(Methoxymethyl)cyclopentanone using an oxidizing agent like pyridinium chlorochromate. Finally, the acetic acid moiety is introduced through a Grignard reaction with ethylmagnesium bromide followed by acidic workup to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Key considerations in industrial production include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Methoxymethyl)cyclopentyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentyl derivatives.
Applications De Recherche Scientifique
2-[1-(Methoxymethyl)cyclopentyl]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[1-(Methoxymethyl)cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes involved in metabolic processes. Its methoxymethyl group can enhance its lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The acetic acid moiety may participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[1-(Methoxymethyl)cyclohexyl]acetic acid
- 2-[1-(Methoxymethyl)cyclopropyl]acetic acid
- 2-[1-(Methoxymethyl)cyclobutyl]acetic acid
Uniqueness
2-[1-(Methoxymethyl)cyclopentyl]acetic acid is unique due to its specific ring size and substitution pattern. The cyclopentane ring provides a balance between ring strain and flexibility, making it a versatile scaffold for further functionalization. The methoxymethyl group enhances its solubility and reactivity, while the acetic acid moiety offers opportunities for various chemical transformations.
Propriétés
IUPAC Name |
2-[1-(methoxymethyl)cyclopentyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-7-9(6-8(10)11)4-2-3-5-9/h2-7H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNZBYZFMAJAQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Fluorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2397831.png)
![1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B2397832.png)


![6-Bromo-3-methylthieno[3,2-b]pyridine](/img/structure/B2397835.png)


![n-[(1-Methanesulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2397838.png)
![1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2397839.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2397841.png)




